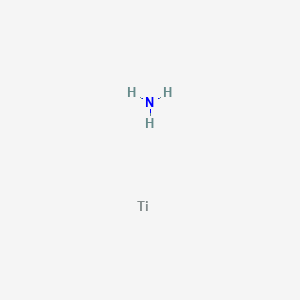
Azane;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane, also known as titanium tetrahydride, is a chemical compound that is widely used in the field of materials science and engineering. It is a white, crystalline powder that is highly reactive and has a high hydrogen content. Azane is used as a reducing agent in the synthesis of various materials, including alloys, ceramics, and composites.
Mécanisme D'action
Azane acts as a reducing agent by donating hydrogen atoms to other compounds. In the synthesis of materials, azane reduces metal oxides to their corresponding metals. In fuel cells, azane donates hydrogen atoms to the anode, where they combine with oxygen to produce water and release electrons. The electrons then flow through an external circuit, producing electricity.
Effets Biochimiques Et Physiologiques
Azane has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin and eye irritation upon contact. Inhaling azane can cause respiratory irritation and lung damage.
Avantages Et Limitations Des Expériences En Laboratoire
Azane is a highly reactive reducing agent that can be used in a variety of lab experiments. It is relatively inexpensive and easy to handle. However, it is highly reactive and can be dangerous if not handled properly. It also has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and application of azane. One area of research is the development of more efficient and cost-effective methods for the synthesis of azane. Another area of research is the use of azane as a hydrogen storage material in fuel cells. Azane has also been studied for its potential use in the production of hydrogen gas through the hydrolysis of water. Additionally, azane has potential applications in the field of nanotechnology, where it can be used in the synthesis of nanoparticles and nanomaterials.
In conclusion, azane is a highly reactive reducing agent that has a wide range of applications in materials science and engineering. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of azane in various fields and to develop more efficient and cost-effective methods for its synthesis and application.
Méthodes De Synthèse
Azane can be synthesized by reacting Azane;titanium tetrachloride with hydrogen gas in the presence of a reducing agent such as magnesium. The reaction produces Azane;titanium tetrahydride and magnesium chloride as byproducts. The synthesis of azane can also be achieved by reducing Azane;titanium dioxide with hydrogen at high temperatures and pressures.
Applications De Recherche Scientifique
Azane has been extensively studied for its potential applications in materials science and engineering. It is used as a reducing agent in the production of various materials, including Azane;titanium alloys, ceramics, and composites. Azane is also used as a hydrogen storage material due to its high hydrogen content. It has been studied for its potential use in fuel cells, which convert hydrogen into electricity.
Propriétés
Numéro CAS |
12035-60-8 |
|---|---|
Nom du produit |
Azane;titanium |
Formule moléculaire |
H3NTi |
Poids moléculaire |
64.9 g/mol |
Nom IUPAC |
azane;titanium |
InChI |
InChI=1S/H3N.Ti/h1H3; |
Clé InChI |
UIMGJWSPQNXYNK-UHFFFAOYSA-N |
SMILES |
N.[Ti] |
SMILES canonique |
N.[Ti] |
Synonymes |
Ni-Ti nickel-titanium alloy Nitanium Sentalloy Ti-Ni titanium nickelide titanium nickelide (1:2) Titanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




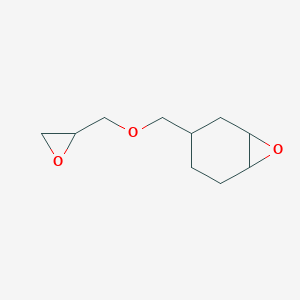
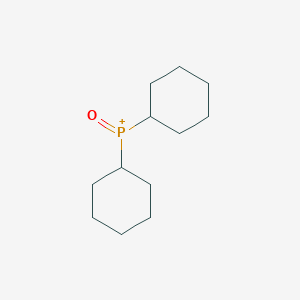
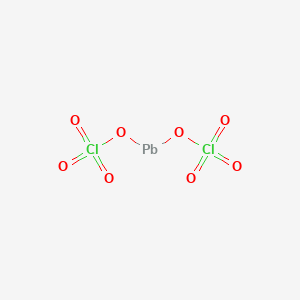
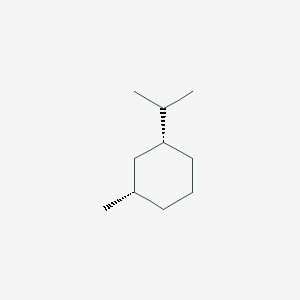
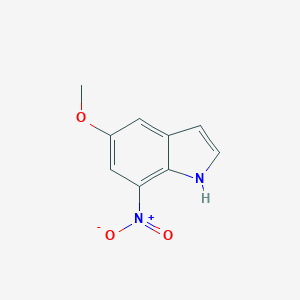
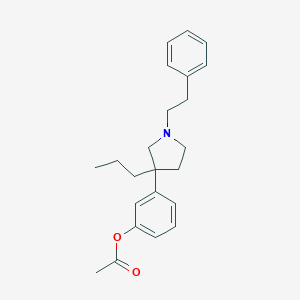
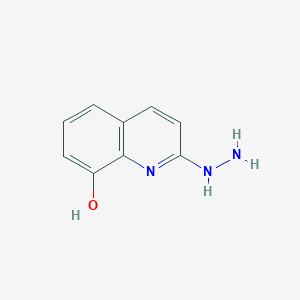
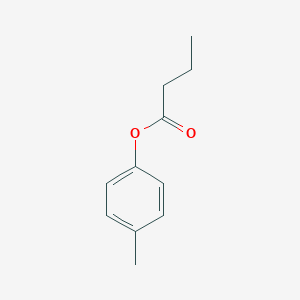
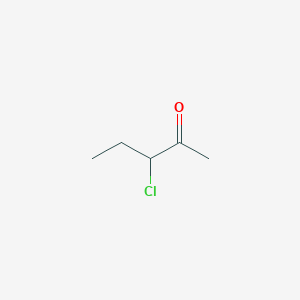
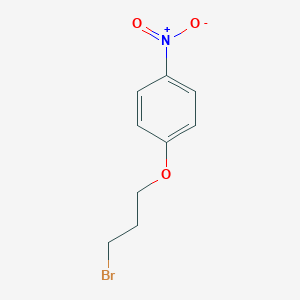

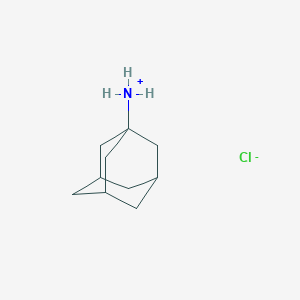
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)